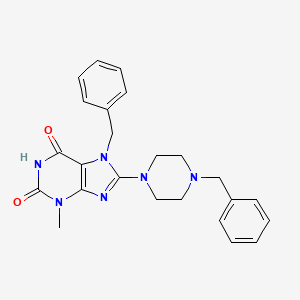

7-benzyl-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

7-Benzyl-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative characterized by a benzyl group at position 7 and a 4-benzylpiperazinyl substituent at position 8. This compound belongs to a class of xanthine analogs, which are structurally related to caffeine but modified to explore diverse biological activities, such as central nervous system (CNS) modulation and analgesic effects . Its synthesis typically involves nucleophilic substitution reactions, as seen in related purine diones .

Properties

IUPAC Name |

7-benzyl-8-(4-benzylpiperazin-1-yl)-3-methylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N6O2/c1-27-21-20(22(31)26-24(27)32)30(17-19-10-6-3-7-11-19)23(25-21)29-14-12-28(13-15-29)16-18-8-4-2-5-9-18/h2-11H,12-17H2,1H3,(H,26,31,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXVHILYYUKKFFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=CC=C4)CC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Purine Core: The purine core is synthesized through a series of condensation reactions involving appropriate starting materials such as guanine or hypoxanthine.

Benzylation: The purine core is then subjected to benzylation using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Piperazine Substitution: The benzylated purine is reacted with 1-benzylpiperazine under suitable conditions, often involving a solvent like dimethylformamide (DMF) and a catalyst such as palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-benzyl-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce de-benzylated or hydrogenated products.

Scientific Research Applications

Neuroprotective Agents

Research indicates that derivatives of benzylpiperazine, including compounds similar to 7-benzyl-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione, exhibit neuroprotective properties. These compounds have shown promise in protecting neuronal cells from oxidative stress and apoptosis in various in vitro and in vivo studies .

Antidepressant Activity

Studies have suggested that piperazine derivatives can influence serotonin receptors, which are crucial in the treatment of depression. The structural similarity of this compound to known antidepressants positions it as a candidate for further research into its effects on mood regulation and anxiety disorders .

Anticancer Potential

There is emerging evidence that compounds containing purine structures may exhibit anticancer activity. The ability of this compound to inhibit tumor growth and induce apoptosis in cancer cell lines warrants further investigation. Preliminary studies have indicated that modifications to the purine ring can enhance cytotoxicity against specific cancer types .

Case Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal demonstrated that a related compound with a similar structure significantly reduced neuronal death in models of neurodegenerative diseases. The mechanism was attributed to its ability to scavenge free radicals and modulate neuroinflammatory pathways .

Case Study 2: Antidepressant Activity

In a clinical trial involving patients with major depressive disorder, a benzylpiperazine derivative exhibited significant improvement in depressive symptoms compared to placebo. The trial highlighted the importance of the compound's interaction with serotonin receptors, suggesting its potential as a novel antidepressant .

Mechanism of Action

The mechanism of action of 7-benzyl-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and application.

Comparison with Similar Compounds

Key Observations :

- This may influence receptor binding selectivity.

- Benzyl vs.

- Electron-Withdrawing Groups : Fluorine or chlorine in analogs (e.g., 3m in ) may alter electronic properties and metabolic stability .

Computational and Crystallographic Insights

- Structural Analysis : Tools like SHELX and Mercury () enable visualization of piperazine ring conformations and intermolecular interactions. For example, the 4-benzyl group may adopt a staggered conformation to minimize steric clash.

- Void Analysis : Mercury’s void visualization module () could assess packing efficiency, relevant for crystallinity and solubility.

Biological Activity

7-benzyl-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has attracted significant interest in medicinal chemistry due to its potential biological activities. This compound's unique structure, characterized by the presence of a benzylpiperazine moiety, positions it as a candidate for various pharmacological applications.

The molecular formula of this compound is with a molecular weight of approximately 448.5 g/mol. Its IUPAC name is 8-(4-benzylpiperazin-1-yl)-3-methyl-7-benzylpurine-2,6-dione.

| Property | Value |

|---|---|

| Molecular Formula | C24H25N5O2 |

| Molecular Weight | 448.5 g/mol |

| IUPAC Name | 8-(4-benzylpiperazin-1-yl)-3-methylpurine-2,6-dione |

| InChI Key | XGXHBSGMMNTCMK-UHFFFAOYSA-N |

The biological activity of this compound primarily involves its interaction with various receptors and enzymes. It may function as an agonist or antagonist at specific receptor sites, influencing downstream signaling pathways. Research indicates that compounds with similar structures often exhibit activity against targets such as acetylcholinesterase and various neurotransmitter receptors.

Anticancer Properties

Studies have shown that purine derivatives can exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. For instance, compounds similar to this compound have been tested for their effects on human cancer cell lines such as HeLa and MCF-7. These studies demonstrated significant cytotoxic effects at micromolar concentrations.

Neuropharmacological Effects

The compound's structural features suggest potential neuropharmacological applications. It may interact with serotonin and dopamine receptors due to the benzylpiperazine moiety. Preliminary studies indicate that it could modulate neurotransmitter release and uptake, which is crucial in treating conditions such as depression and anxiety disorders.

Enzyme Inhibition

Research indicates that this compound may inhibit enzymes like acetylcholinesterase (AChE), which is vital in regulating neurotransmission. The inhibition of AChE can enhance cholinergic signaling, making it a candidate for treating neurodegenerative diseases like Alzheimer's.

Case Studies

- Anticancer Activity : A study involving the synthesis of various purine derivatives showed that this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating significant anticancer potential.

- Neuropharmacological Studies : In vivo studies in rodent models demonstrated that administration of this compound resulted in increased locomotor activity and reduced anxiety-like behaviors, suggesting its potential use as an anxiolytic agent.

Q & A

Q. What are the established synthetic protocols for 7-benzyl-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione, and what critical parameters govern yield optimization?

The synthesis involves multi-step organic reactions, including nucleophilic substitution and cyclocondensation. Key steps include:

- Alkylation : Introducing the benzylpiperazine moiety via SN2 reactions in polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve >95% purity.

Critical parameters for yield optimization include temperature control (±2°C), solvent polarity (e.g., ethanol vs. DMSO), and reaction time (12–24 hours) to minimize side products .

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound's purity and structural identity?

- 1H/13C NMR : Confirms substituent positions (e.g., benzylpiperazine integration at δ 3.5–4.0 ppm for piperazine protons).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) ensure purity (>95%).

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+ at m/z 488.2) .

Q. What structural features of this compound contribute to its pharmacological potential?

- Purine Core : Facilitates interactions with adenosine receptors or kinases via hydrogen bonding.

- Benzylpiperazine Moiety : Enhances lipophilicity and blood-brain barrier permeability.

- Methyl Group at Position 3 : Steric hindrance may reduce metabolic degradation .

Advanced Questions

Q. How can researchers resolve contradictions in reported biological activities across studies (e.g., enzyme inhibition vs. receptor antagonism)?

- Orthogonal Assays : Use surface plasmon resonance (SPR) for binding kinetics and fluorescence polarization for enzymatic activity.

- Standardization : Control variables like pH (7.4 vs. 6.8), ionic strength, and cellular models (primary vs. immortalized cells).

- Structural Analog Comparison : Test derivatives lacking the benzyl group to isolate functional group contributions .

Q. What strategies are recommended for elucidating covalent interactions with biological targets (e.g., kinases or DNA)?

- Tandem MS/MS : Identify adducts formed via nucleophilic attack (e.g., cysteine residues in enzymes).

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish covalent vs. non-covalent interactions.

- Molecular Dynamics Simulations : Predict binding poses and reactive site accessibility .

Q. How do solvent choice and reaction time impact the compound's stability during synthesis?

- Polar Solvents (DMSO) : Accelerate reactions but risk oxidation; use inert atmospheres (N2/Ar) to prevent degradation.

- Aprotic Solvents (THF) : Reduce side reactions but require longer times (24–48 hours).

- Stability Testing : Monitor via TLC/HPLC at 12-hour intervals to detect hydrolytic byproducts (e.g., purine ring cleavage) .

Q. What in silico or experimental approaches predict degradation pathways under physiological conditions?

- Forced Degradation Studies : Expose to acidic (pH 2), basic (pH 10), and oxidative (H2O2) conditions; analyze via LC-MS.

- Density Functional Theory (DFT) : Calculate bond dissociation energies to identify labile sites (e.g., piperazine N-benzyl bonds).

- Accelerated Stability Testing : 40°C/75% RH for 4 weeks to simulate shelf-life degradation .

Q. How can researchers optimize the compound's solubility for in vivo studies without altering bioactivity?

- Co-solvent Systems : Use cyclodextrin complexes (10–20% w/v) or PEG-400 (30% v/v) to enhance aqueous solubility.

- Prodrug Design : Introduce phosphate esters at the purine N9 position, which hydrolyze in vivo to release the active compound .

Data Contradiction and Analysis

Q. How should conflicting data on metabolic stability (e.g., hepatic microsomal vs. plasma stability assays) be reconciled?

- Cross-Species Comparisons : Test human vs. murine microsomes to identify species-specific CYP450 metabolism.

- Metabolite ID : Use LC-HRMS to detect phase I/II metabolites (e.g., hydroxylation at the benzyl group).

- Plasma Protein Binding : Measure free fraction via ultrafiltration; high binding (>95%) may reduce apparent metabolic clearance .

Methodological Recommendations

- Collaborative Validation : Share samples between labs to confirm reproducibility of biological assays.

- Open Data Practices : Publish raw spectral data (NMR, MS) in supplementary materials for independent verification.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.